molecular formula C18H30O3 B8695612 Maleic anhydride tetradecene CAS No. 31473-53-7

Maleic anhydride tetradecene

Cat. No. B8695612
CAS RN: 31473-53-7
M. Wt: 294.4 g/mol
InChI Key: UNRSNCKZHFVYJZ-UHFFFAOYSA-N
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Patent
US08653190B2

Procedure details

The cyclic carboxylic anhydride can be used in an amount of about 10-70, preferably about 35-70 mol percent. More preferably 45-60 mol percent of ethylenically unsaturated cyclic anhydride is copolymerized with 40-55 mol percent of at least one C2 to C30 aliphatic 1-alkene to produce a copolymer such as, e.g., a maleic anhydride/octadecene copolymer, maleic anhydride/decene copolymer, and maleic anhydride/tetradecene copolymer. It is also contemplated to copolymerize 45-60 mol percent of a cyclic carboxylic anhydride with 40-50 mol percent of a vinylether of preferably less than 30 carbon atoms to produce a copolymer such as, e.g. a maleic anhydride/octadecyl vinylether copolymer or maleic anhydride/methylvinylether copolymer. It is further contemplated to copolymerize 45-60 mole percent of a cyclic carboxylic anhydride with 40-55 mol percent styrene to produce, e.g. a maleic anhydride/styrene copolymer.
[Compound]
Name
cyclic carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C2 to C30 aliphatic 1-alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
maleic anhydride decene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cyclic carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].C1(=O)O[C:29](=[O:30])[CH:28]=C1.C=CCCCCCCCC.[C:43]1(=[O:49])[O:48][C:46](=[O:47])[CH:45]=[CH:44]1.C=CCCCCCCCCCCCC.[CH:64]([O:66][CH:67]=C)=[CH2:65]>>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:8]([O:30][CH:29]=[CH2:28])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[C:46]1(=[O:47])[O:48][C:43](=[O:49])[CH:44]=[CH:45]1.[CH3:67][O:66][CH:64]=[CH2:65] |f:0.1,2.3,4.5,7.8,9.10|

Inputs

Step One
Name
cyclic carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
cyclic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
C2 to C30 aliphatic 1-alkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCCCCCCCCCC
Step Five
Name
maleic anhydride decene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCCCCCC
Step Seven
Name
cyclic carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a copolymer such as, e.g.

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O.C(CCCCCCCCCCCCCCCCC)OC=C
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O.COC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.